(2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one
Overview
Description
(2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C22H19NO2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in biological research due to its diverse pharmacological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and significant biological effects supported by case studies and research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 329.39 g/mol. The structure features an E configuration about the C=C bond of the prop-2-en-1-one unit, which is crucial for its biological activity. The compound crystallizes in two independent molecules within the asymmetric unit, exhibiting specific dihedral angles between its constituent rings that influence its interactions in biological systems .
Table 1: Structural Data Summary
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 329.39 g/mol |
Crystallization | Two independent molecules |
Dihedral Angles | Varied (20.12° to 55.6°) |
Anticancer Properties
Research has demonstrated that chalcone derivatives, including This compound , exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several chalcone derivatives, This compound was found to have an IC50 value of approximately 3.60 µM against SiHa cells, indicating potent anticancer activity. Comparatively, it exhibited selective potency against PC-3 cells with an IC50 value of 2.97 µM, while showing minimal cytotoxicity towards normal HEK-293T cells (IC50 > 50 µM) .
The mechanisms underlying the anticancer effects of chalcones often involve:
- Cell Cycle Arrest : Chalcones can induce cell cycle arrest at various phases. For instance, studies have indicated that This compound may cause G2/M phase arrest in cancer cells .
- Induction of Apoptosis : The compound has been shown to enhance pro-apoptotic signals while reducing anti-apoptotic factors, leading to increased apoptosis in cancer cells through activation of caspases such as caspase-3 and caspase-9 .
Table 2: Biological Activity Overview
Activity Type | Observed Effect | Reference |
---|---|---|
Cytotoxicity | IC50 = 3.60 µM (SiHa), 2.97 µM (PC-3) | |
Cell Cycle Arrest | G2/M phase arrest | |
Apoptosis Induction | Increased caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, This compound has been evaluated for antimicrobial activity against various bacterial strains. Studies indicate that chalcone derivatives possess antibacterial properties that could be effective against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A recent investigation highlighted the ability of certain chalcones to inhibit bacterial growth significantly, showcasing their potential as new antibacterial agents . This suggests that the compound may also find applications in treating infections caused by resistant bacterial strains.
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c23-20-11-9-19(10-12-20)22(24)15-8-17-6-13-21(14-7-17)25-16-18-4-2-1-3-5-18/h1-15H,16,23H2/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAMLFKRRVLFPK-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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